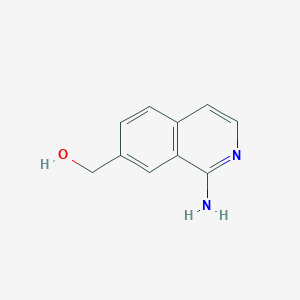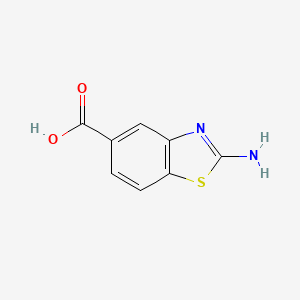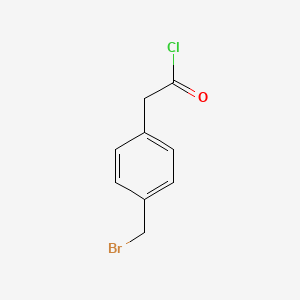
2,5-Dibromopyridine-3-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromopyridine-3-boronic acid is a boronic acid derivative that belongs to the pyridine family . It has a molecular formula of C5H4BBr2NO2 . The average mass is 280.710 Da and the monoisotopic mass is 278.870178 Da .
Molecular Structure Analysis
The molecular structure of 2,5-Dibromopyridine-3-boronic acid consists of a pyridine ring with two bromine atoms at the 2 and 5 positions and a boronic acid group at the 3 position . The exact mass is 280.86813 g/mol and the monoisotopic mass is 278.87018 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5-Dibromopyridine-3-boronic acid include a boiling point of 406.4±55.0 °C (predicted), a density of 2.22±0.1 g/cm3 (predicted), and a pKa of 5.63±0.58 (predicted) . It also has a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .Aplicaciones Científicas De Investigación
Proteomics Research
2,5-Dibromopyridine-3-boronic acid: is utilized in proteomics research for its ability to interact with proteins. It can be used for protein manipulation and modification, which is crucial for understanding protein function and structure .
Sensing Applications
Due to its interaction with diols and strong Lewis bases such as fluoride or cyanide anions, 2,5-Dibromopyridine-3-boronic acid is valuable in sensing applications. It can be used in both homogeneous assays and heterogeneous detection systems .
Biological Labelling
The compound’s reactivity with diols also makes it suitable for biological labelling. This application is essential for tracking and observing biological molecules in various research contexts .
Therapeutics Development
Boronic acids, including 2,5-Dibromopyridine-3-boronic acid , show promise in the development of therapeutics. Their unique interactions with biological molecules can lead to new treatments for various diseases .
Separation Technologies
In separation technologies, 2,5-Dibromopyridine-3-boronic acid can be employed for the selective binding and separation of different biomolecules, which is beneficial for analytical and preparative purposes .
Electrophoresis of Glycated Molecules
This compound is used in the electrophoresis of glycated molecules, aiding in the analysis of glycation patterns which are important in diabetes research .
Microparticles and Polymers
2,5-Dibromopyridine-3-boronic acid: serves as a building block for microparticles and polymers. These materials are used in analytical methods and for the controlled release of drugs like insulin .
Carbohydrate Chemistry
The compound plays a crucial role in carbohydrate chemistry, particularly in the areas of analysis, separation, protection, and activation of carbohydrates. This is vital for understanding carbohydrate-related biological processes and developing carbohydrate-based drugs .
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
Boronic acids are often used in the suzuki-miyaura coupling reaction, a widely-used method for forming carbon-carbon bonds in organic synthesis .
Pharmacokinetics
The compound’s physical properties such as its melting point (206 °c) and predicted boiling point (4064±550 °C) can be found .
Action Environment
The action, efficacy, and stability of 2,5-Dibromopyridine-3-boronic acid can be influenced by various environmental factors. For instance, it is recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .
Propiedades
IUPAC Name |
(2,5-dibromopyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBr2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWWZYPUCZRZGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1Br)Br)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBr2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594674 |
Source


|
| Record name | (2,5-Dibromopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromopyridine-3-boronic acid | |
CAS RN |
852228-14-9 |
Source


|
| Record name | (2,5-Dibromopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1288040.png)


![2-Bromothieno[3,2-c]pyridine](/img/structure/B1288045.png)
![Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1288046.png)
